molecular formula C11H13N3OS2 B5700625 N-(4-thiomorpholinylcarbonothioyl)nicotinamide

N-(4-thiomorpholinylcarbonothioyl)nicotinamide

Cat. No. B5700625
M. Wt: 267.4 g/mol
InChI Key: OUHODRUTSPJKNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-thiomorpholinylcarbonothioyl)nicotinamide, commonly known as TMCN, is a chemical compound that has been extensively studied for its potential applications in scientific research. TMCN is a derivative of nicotinamide, which is a naturally occurring compound that plays a crucial role in cellular metabolism. TMCN has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of TMCN is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. TMCN has been shown to inhibit the activity of certain enzymes and receptors that are involved in cell growth and proliferation. TMCN may also induce the production of reactive oxygen species, which can lead to the death of cancer cells.
Biochemical and Physiological Effects:
TMCN has been shown to exhibit a range of biochemical and physiological effects. TMCN has been shown to inhibit the activity of certain enzymes and receptors that are involved in cell growth and proliferation. TMCN has also been shown to induce the production of reactive oxygen species, which can lead to the death of cancer cells. TMCN has been shown to exhibit anti-inflammatory properties, which may be useful in the treatment of diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the major advantages of TMCN is its ability to exhibit anti-cancer properties. TMCN has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research. However, one of the limitations of TMCN is its potential toxicity. TMCN has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for research on TMCN. One direction is to further investigate the mechanism of action of TMCN. Understanding the molecular pathways involved in the anti-cancer properties of TMCN could lead to the development of more effective cancer treatments. Another direction for future research is to investigate the potential applications of TMCN in the treatment of other diseases such as diabetes and Alzheimer's disease. Finally, future research could focus on the development of new derivatives of TMCN that exhibit improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of TMCN involves the reaction of nicotinamide with thiomorpholine-4-carbonothioic acid. The reaction is typically carried out in the presence of a catalyst such as triethylamine and a solvent such as dimethylformamide. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

TMCN has been studied for its potential applications in a range of scientific research fields. One of the most promising applications of TMCN is in the field of cancer research. TMCN has been shown to exhibit anti-cancer properties, including the ability to inhibit the growth of cancer cells and induce apoptosis. TMCN has also been studied for its potential applications in the treatment of other diseases such as diabetes and Alzheimer's disease.

properties

IUPAC Name

N-(thiomorpholine-4-carbothioyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS2/c15-10(9-2-1-3-12-8-9)13-11(16)14-4-6-17-7-5-14/h1-3,8H,4-7H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHODRUTSPJKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=S)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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